3,3'-Dimethyl-2,2'-bipyridine
Overview
Description
3,3’-Dimethyl-2,2’-bipyridine is a derivative of 2,2’-bipyridine containing two methyl substituents . It is used as a ligand in coordination chemistry and homogeneous catalysis . It is white or colorless .
Synthesis Analysis
A seven-step synthesis of a chiral 2,2’-bipyridinediol ligand with 3,3’-dimethyl substituents was achieved starting from commercially available materials . The key step to prepare the S,S enantiomer of the title ligand with excellent stereoselectivities (i.e., 99% de and >99.5% ee) was the O2-mediated oxidative homocoupling reaction of a chiral pyridine N-oxide .Molecular Structure Analysis
The molecular formula of 3,3’-Dimethyl-2,2’-bipyridine is C12H12N2 . Its average mass is 184.237 Da and its monoisotopic mass is 184.100052 Da .Chemical Reactions Analysis
The steric strain due to the 3,3’-dimethyl groups was revealed from the structural analysis of the obtained Fe II complex . Asymmetric induction using this chiral 3,3’-dimethyl-(2,2’-bipyridine)-diol ligand was studied in the Mukaiyama aldol and thia-Michael reactions .Physical and Chemical Properties Analysis
3,3’-Dimethyl-2,2’-bipyridine is white or colorless . More detailed physical and chemical properties were not found in the retrieved papers.Scientific Research Applications
Photophysics of Metal Complexes
The influence of 3,3'-dimethyl substituents on the luminescence of 2,2'-bipyridine complexes with metals like rhodium(III) was studied. These studies revealed that both ligand-centered and metal-centered excited states have lower energies in methyl-substituted complexes, impacting their luminescent properties (Nishizawa et al., 1984).
Applications in Solar Cells
Copper(I) complexes with 3,3'-dimethyl-2,2'-bipyridine derivatives were synthesized for use in copper-based dye-sensitized solar cells (DSCs). These studies highlighted the potential of these complexes in renewable energy applications (Constable et al., 2009).
Structural Analysis
The crystal and molecular structures of various metal complexes with this compound were determined, providing insights into the geometric distortion caused by the methyl groups and their impact on molecular interactions (Baxter et al., 1992).
Catalytic Activity in Carbon Dioxide Reduction
Re(bipy)(CO)3Cl complexes, where bipy includes 4,4'-dimethyl-2,2'-bipyridine, showed improved catalytic activity for the reduction of carbon dioxide to carbon monoxide, indicating their potential in environmental applications (Smieja & Kubiak, 2010).
Synthesis and Applications in Medicine and Catalysis
The synthesis and applications of 3,3'-disubstituted-2,2'-bipyridines in various domains, including medicine and catalysis, were explored. The structural and functional versatility of these compounds underlines their wide-ranging utility in scientific research (Yoo et al., 1997).
Bioconjugation and Luminescence
An efficient synthesis method for 4-functionalized 2,2'-bipyridines bearing various functionalities suitable for bioconjugation was developed. These compounds have applications in luminophoric biolabels, showcasing their importance in biochemical research (Havas et al., 2009).
Properties
IUPAC Name |
3-methyl-2-(3-methylpyridin-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-5-3-7-13-11(9)12-10(2)6-4-8-14-12/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GALLWSLKCWDSLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=C(C=CC=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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